molecular formula C22H25ClFN3O2 B12748508 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-, monohydrochloride CAS No. 120944-08-3

2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-, monohydrochloride

Cat. No.: B12748508
CAS No.: 120944-08-3
M. Wt: 417.9 g/mol
InChI Key: ZCGRHIXJRYXVOY-UHFFFAOYSA-N
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Description

2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-, monohydrochloride is a complex organic compound with a unique structure that combines an oxazolone ring with fluorophenyl and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the oxazolone ring, followed by the introduction of the fluorophenyl and piperazinyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other critical parameters. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-, monohydrochloride
  • 2(3H)-Oxazolone, 4-(4-bromophenyl)-5-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-, monohydrochloride

Uniqueness

Compared to similar compounds, 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-, monohydrochloride is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

120944-08-3

Molecular Formula

C22H25ClFN3O2

Molecular Weight

417.9 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-3H-1,3-oxazol-2-one;hydrochloride

InChI

InChI=1S/C22H24FN3O2.ClH/c1-16-4-2-3-5-19(16)26-14-12-25(13-15-26)11-10-20-21(24-22(27)28-20)17-6-8-18(23)9-7-17;/h2-9H,10-15H2,1H3,(H,24,27);1H

InChI Key

ZCGRHIXJRYXVOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCC3=C(NC(=O)O3)C4=CC=C(C=C4)F.Cl

Origin of Product

United States

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